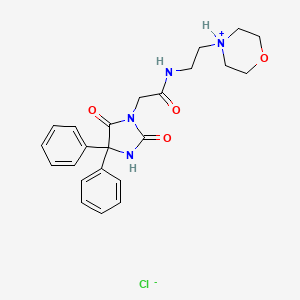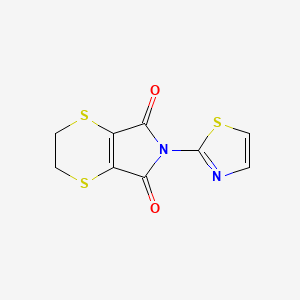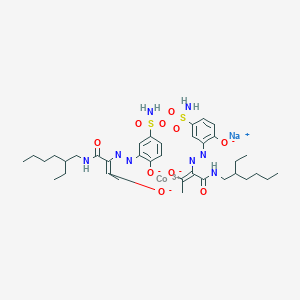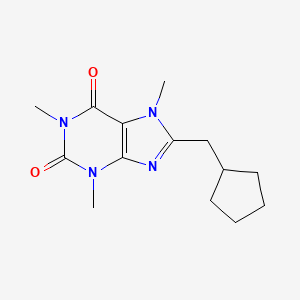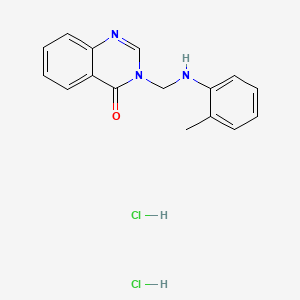
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown significant biological and pharmaceutical importance due to their diverse range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Condensation Reaction: : The starting materials, such as 2-methylphenylamine and a suitable carbonyl compound, undergo a condensation reaction to form an intermediate quinazolinone structure.
Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinones, reduced quinazolinones, and substituted quinazolinones, each with different biological and chemical properties.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new chemical products and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is compared with other similar compounds, such as:
Quinazolinone derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: : These compounds have a different heterocyclic structure but exhibit similar biological activities.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.
Propiedades
Número CAS |
75159-49-8 |
|---|---|
Fórmula molecular |
C16H17Cl2N3O |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
3-[(2-methylanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O.2ClH/c1-12-6-2-4-8-14(12)17-10-19-11-18-15-9-5-3-7-13(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H |
Clave InChI |
LXMJFDPOSOYUJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


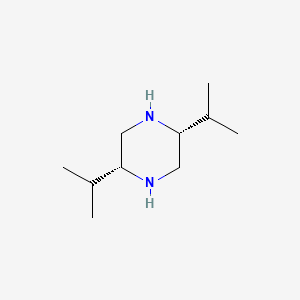
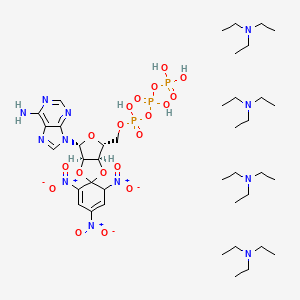
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)


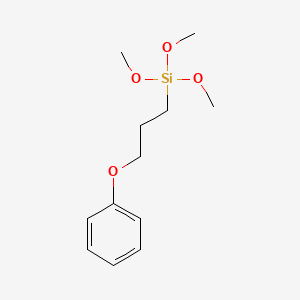

![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
